molecular formula C12H13N5O3 B280352 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B280352
M. Wt: 275.26 g/mol
InChI Key: RNVBFHXZUNIFID-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction using a suitable pyridine derivative and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole and pyridine moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of enzymatic activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-N-(6-methylpyridin-2-yl)-4,5-dihydro-1H-pyrazolo[4,3-c][1,5]naphthyridine-3-carboxamide
  • 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a pyridine moiety in the same molecule allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

1,5-dimethyl-N-(6-methylpyridin-2-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O3/c1-7-5-4-6-9(13-7)14-12(18)10-11(17(19)20)8(2)16(3)15-10/h4-6H,1-3H3,(H,13,14,18)

InChI Key

RNVBFHXZUNIFID-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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